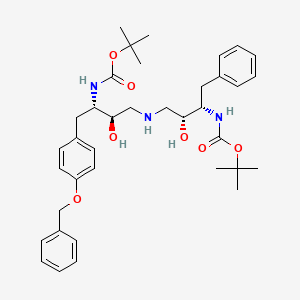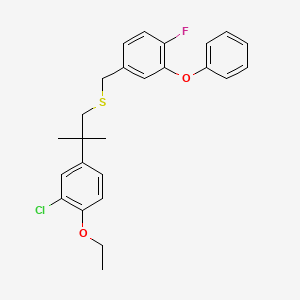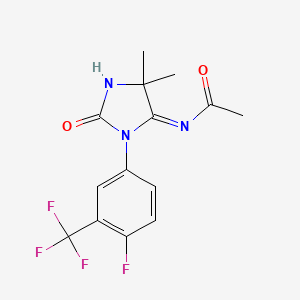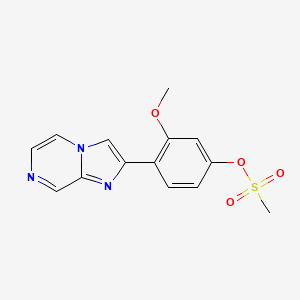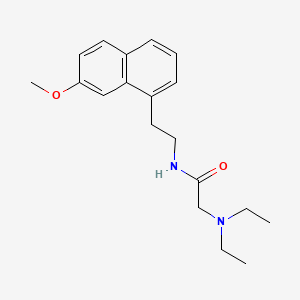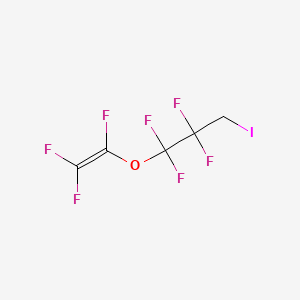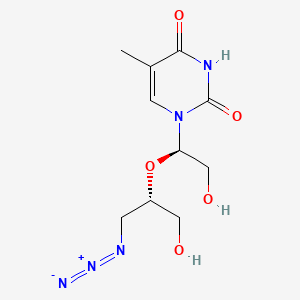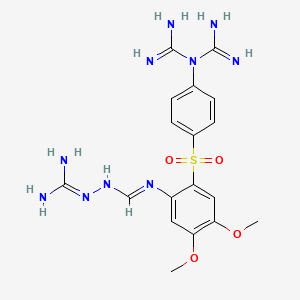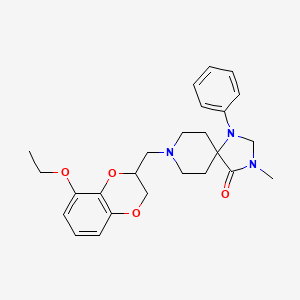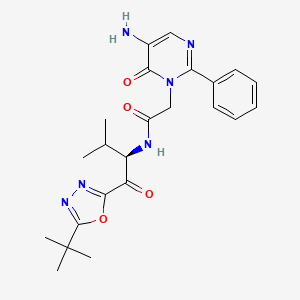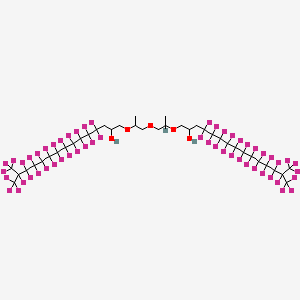
1,1'-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is an organic compound known for its unique chemical structure and properties. It is also referred to as PFPAE (Perfluoropolyether Alcohol Ester). This compound is characterized by its high solubility in organic solvents, low viscosity, low surface tension, and excellent anti-corrosion properties .
Preparation Methods
The synthesis of 1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) involves the reaction of fluorinated alcohols with appropriate fluorinated ethers. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and to maintain the purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and solvent in various chemical reactions due to its unique properties.
Biology: Employed in the study of biological membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with various molecular targets through its fluorinated chains. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to surface tension, viscosity, and chemical reactivity .
Comparison with Similar Compounds
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is unique due to its extensive fluorination and specific structural features. Similar compounds include:
Perfluoropolyether (PFPE): Known for its high thermal stability and low surface tension.
Fluorinated alcohols: Used in various chemical reactions and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated ethers: Employed as solvents and surfactants in different industrial applications
This compound stands out due to its combination of properties, making it highly valuable in specialized applications.
Properties
CAS No. |
93776-03-5 |
|---|---|
Molecular Formula |
C38H24F54O5 |
Molecular Weight |
1586.5 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-1-[1-[2-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecoxy]propoxy]propan-2-yloxy]-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C38H24F54O5/c1-9(96-7-11(93)3-13(39,40)17(45,46)21(53,54)25(61,62)29(69,70)33(77,78)31(73,74)27(65,66)23(57,58)19(49,50)15(43,35(81,82)83)36(84,85)86)5-95-6-10(2)97-8-12(94)4-14(41,42)18(47,48)22(55,56)26(63,64)30(71,72)34(79,80)32(75,76)28(67,68)24(59,60)20(51,52)16(44,37(87,88)89)38(90,91)92/h9-12,93-94H,3-8H2,1-2H3 |
InChI Key |
NNYZQZPLJYFYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


